Product packaging for 2,4-Dimethoxyphenylzinc iodide(Cat. No.:CAS No. 738580-36-4)

2,4-Dimethoxyphenylzinc iodide

Cat. No.: B6333729
CAS No.: 738580-36-4
M. Wt: 329.4 g/mol
InChI Key: NPLCMJPIVZLYMI-UHFFFAOYSA-M
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Description

Overview of Organozinc Reagents in Carbon-Carbon Bond Formation

Organozinc reagents are organometallic compounds that feature a carbon-zinc bond. They are pivotal in the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of organic molecules. fishersci.ca While less reactive than their Grignard or organolithium counterparts, this attenuated reactivity is often advantageous, allowing for greater functional group tolerance in complex substrates. fishersci.cawikipedia.org This means they can be used in the presence of sensitive functional groups like esters, ketones, and nitriles without reacting with them. sigmaaldrich.comresearchgate.net

The application of organozinc reagents in C-C bond formation is extensive, with notable examples including their use in copper-catalyzed reactions, palladium-catalyzed cross-coupling reactions like the Negishi coupling, Michael additions, and electrophilic amination reactions. sigmaaldrich.com The choice of the synthetic route to these reagents, particularly those of the RZnX type (where R is an alkyl or aryl group and X is a halide), significantly influences their reactivity and stability. sigmaaldrich.com

Significance of Aryl Organozinc Iodides in Selective Transformations

Aryl organozinc iodides are a subclass of organozinc reagents that have gained prominence for their role in selective chemical transformations. Their utility is particularly evident in cross-coupling reactions, where a new C-C bond is formed between two organic fragments. mdpi.com The presence of the iodide counter-ion and the specific substitution pattern on the aryl ring can fine-tune the reagent's reactivity and selectivity.

The compound at the center of this discussion, 2,4-dimethoxyphenylzinc iodide, exemplifies the unique properties of this class of reagents. The two methoxy (B1213986) groups on the phenyl ring influence its electronic properties, enhancing its utility in specific synthetic applications. nih.gov These reagents are often prepared through the direct insertion of zinc into the corresponding aryl iodide, a method that benefits from its tolerance of various functional groups. mdpi.com Recent advancements have shown that this insertion can be promoted by catalysts such as silver, further expanding the scope and efficiency of their synthesis. researchgate.net

Historical Development of Organozinc Chemistry and its Evolution

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. wikipedia.orgdigitellinc.com This discovery was a landmark moment, laying the groundwork for the theory of valence. digitellinc.com Early work in the field was advanced by chemists like James Alfred Wanklyn, who synthesized the first zincate nucleophile, and Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev, who pioneered the synthesis of tertiary alcohols using organozinc reagents. digitellinc.com

A significant milestone was the development of the Reformatsky reaction by Sergei Nikolaevich Reformatskii, which utilizes an α-halocarboxylate ester and zinc to form β-hydroxyesters. digitellinc.com Another key development was the Simmons-Smith reaction, which employs an organozinc reagent for cyclopropanation. wikipedia.org

Over the years, the methods for preparing organozinc reagents have evolved significantly. Initially, their synthesis was limited to reactions of zinc halides with more reactive organometallic compounds like organolithiums or Grignards, a process incompatible with many functional groups. sigmaaldrich.com The advent of "Rieke® Zinc," a highly reactive form of zinc, revolutionized the field by enabling the direct reaction of zinc with a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.com More recent protocols, such as using commercially available zinc powder in the presence of lithium chloride, have further simplified the synthesis of functionalized aryl- and alkylzinc compounds. organic-chemistry.org

The following table provides a brief overview of key historical developments in organozinc chemistry:

YearScientist(s)Key Development
1849Edward FranklandSynthesis of diethylzinc, the first organozinc compound. wikipedia.orgdigitellinc.com
1858James Alfred WanklynFirst synthesis of a zincate nucleophile. digitellinc.com
1860sFrankland & Duppa, Butlerov & ZaitsevReactions with esters and acid chlorides to form alcohols. digitellinc.com
1887Sergei Nikolaevich ReformatskiiDevelopment of the Reformatsky reaction. digitellinc.com
1958Howard Ensign Simmons, Jr. & Ronald D. SmithDevelopment of the Simmons-Smith cyclopropanation reaction. wikipedia.org
1972Reuben D. RiekeDevelopment of "Rieke® Zinc," a highly reactive form of zinc. sigmaaldrich.com
2006Krasovskiy, Malakhov, Gavryushin, & KnochelEfficient synthesis of functionalized organozinc compounds using zinc powder and lithium chloride. organic-chemistry.org

Chemical Profile of this compound

PropertyValue
CAS Number 738580-36-4
Molecular Formula C8H9IO2Zn
Molecular Weight 329.45 g/mol

Synthesis and Reactions

The primary method for synthesizing this compound involves the direct insertion of zinc metal into 2,4-dimethoxyiodobenzene (B1295263) in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This reaction is often facilitated by the presence of activating agents like lithium chloride, which can significantly improve the reaction rate and yield. organic-chemistry.org

In terms of its reactivity, this compound is a valuable nucleophile in various organic reactions. It participates in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds with a variety of organic electrophiles. wikipedia.orgmdpi.com For instance, it can be coupled with cinnamoyl chlorides to synthesize chalcones, a class of naturally occurring compounds with interesting biological activities. mdpi.com It has also been employed in nickel-catalyzed three-component alkene dicarbofunctionalization reactions to produce complex anthracene (B1667546) derivatives. nih.gov The electron-donating methoxy groups on the aromatic ring can enhance the reactivity of the organozinc reagent in certain transformations. nih.gov

Research Findings and Applications

Recent research has highlighted the utility of this compound in the synthesis of complex molecules. A study on the synthesis of 9-arylmethylanthracene derivatives demonstrated that using 3,4-dimethoxyphenylzinc iodide (a regioisomer of the title compound) led to better product yields compared to other substituted phenylzinc iodides, likely due to the activation of the aryl ring for the subsequent cyclization step. nih.gov This suggests that the electronic nature of the substituents on the arylzinc reagent plays a crucial role in the outcome of the reaction.

Another area of application is in the synthesis of chalcones via Negishi coupling. The use of stabilized arylzinc iodides, including derivatives like this compound, allows for the efficient synthesis of a variety of chalcones, tolerating a range of functional groups on both the organozinc reagent and the coupling partner. mdpi.com

The following table summarizes some of the key reactions involving this compound and its analogs:

Reaction TypeCoupling PartnerCatalystProduct Type
Negishi Cross-CouplingCinnamoyl ChloridesPalladiumChalcones
Alkene Dicarbofunctionalization2-Vinylaldimines and Aryl IodidesNickel9-Arylmethylanthracenes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO2Zn B6333729 2,4-Dimethoxyphenylzinc iodide CAS No. 738580-36-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxybenzene-6-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.HI.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLCMJPIVZLYMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[C-]C=C1)OC.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dimethoxyphenylzinc Iodide and Analogous Aryl Organozinc Iodides

Direct Metalation Approaches

Direct metalation involves the direct reaction of an aryl iodide with metallic zinc to form the corresponding organozinc reagent. This approach is often favored for its atom economy and straightforward procedure.

Oxidative Addition of Activated Zinc to Aryl Iodides

The most common direct method for synthesizing arylzinc iodides is the oxidative addition of zinc metal to an aryl iodide. This reaction involves the insertion of a zinc atom into the carbon-iodine bond. The efficiency of this process is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome a passivating surface layer and initiate the reaction.

To enhance the reactivity of zinc, highly activated forms are often employed. "Rieke zinc," produced by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide, is a well-known example. researchgate.net This process generates a highly porous and reactive form of zinc with a large surface area, which readily undergoes oxidative addition to aryl iodides under milder conditions than unactivated zinc dust. researchgate.netnih.gov

The preparation method of Rieke zinc can influence its reactivity. For instance, the salt byproducts generated during the reduction (e.g., LiCl from the reduction of ZnCl₂ with lithium) can play a crucial role in the subsequent organozinc formation. nih.gov These salts can affect the solubility and stability of the resulting organozinc species. nih.gov While highly effective, the preparation of Rieke zinc can be sensitive to impurities, and its pyrophoric nature requires careful handling under inert atmosphere conditions. researchgate.net

For less reactive, commercially available zinc dust, chemical activation is essential to achieve efficient and reproducible synthesis of arylzinc iodides. Activating agents and the choice of solvent have a profound impact on the kinetics of the zinc insertion.

The formation of the soluble organozinc reagent is understood to be a two-step process: an initial oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction medium. nih.gov Activating agents can influence one or both of these steps.

Lithium Chloride (LiCl): The addition of LiCl is a widely adopted and highly effective method for activating zinc dust in the synthesis of arylzinc halides. nih.govorganic-chemistry.org Mechanistic studies have revealed that the primary role of LiCl is to accelerate the solubilization of the organozinc intermediate from the zinc surface. nih.gov In the absence of LiCl, this solubilization step can be rate-limiting. By forming a soluble complex with the arylzinc iodide, LiCl effectively removes the product from the metal surface, exposing fresh zinc for further reaction and driving the equilibrium towards the formation of the soluble organozinc reagent. organic-chemistry.orgacademie-sciences.fr This allows the reaction to proceed at moderate temperatures (typically 25-50°C) in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Other Activating Agents: Other reagents have also been used to activate zinc, often as a pretreatment. These include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org These agents are thought to work by cleaning the zinc surface of passivating oxide layers, thereby exposing the active metal. nih.gov

Solvent Effects: The choice of solvent is also critical. Polar aprotic solvents like THF are commonly used as they can help to solvate and stabilize the organozinc reagent. organic-chemistry.org In some cases, the use of more polar co-solvents can further enhance the reaction rate.

The table below summarizes the effect of various activating agents on the synthesis of arylzinc iodides.

Activating AgentProposed RoleTypical SolventTypical Temperature (°C)
Rieke Zinc High surface area, inherent reactivityTHFRoom Temperature
LiCl Accelerates solubilization of surface intermediateTHF25 - 50
1,2-Dibromoethane Surface cleaning/etchingTHFVaries
TMSCl Removal of oxide layerTHFVaries

Direct Synthesis in Flow Chemistry Systems

The synthesis of organozinc halides can be effectively translated to continuous flow systems, offering advantages in terms of safety, scalability, and reproducibility. nih.govresearchgate.netspringernature.com In a typical flow setup, a solution of the aryl iodide is passed through a heated column packed with activated zinc. nih.gov This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality. rsc.org

Transmetalation Strategies

Transmetalation provides an alternative route to arylzinc iodides, starting from a more reactive organometallic precursor, such as an organolithium or Grignard reagent. This method is particularly useful when direct zinc insertion is sluggish or incompatible with certain functional groups on the aryl iodide.

Zinc-Halogen Exchange with Aryl Halides

The zinc-halogen exchange reaction is a powerful method for the preparation of functionalized organozinc reagents under mild conditions. nih.gov This reaction typically involves the treatment of an aryl iodide with a diorganozinc reagent (R₂Zn) or a zincate species. nih.govnih.gov The exchange is driven by the formation of a more stable organozinc compound.

The reactivity of the exchange reagent can be tuned. For instance, the use of triorganozincates (R₃ZnLi) or tetraorganozincates (R₄ZnLi₂) can facilitate the exchange with a broader range of substrates. nih.gov The reaction proceeds with high functional group tolerance, allowing for the preparation of arylzinc reagents bearing sensitive groups that might not be compatible with the more reactive organolithium or Grignard precursors. nih.gov

The table below provides a comparison of different synthetic methodologies for arylzinc iodides.

MethodologyPrecursorReagentsKey AdvantagesKey Considerations
Direct Insertion (Activated Zinc) Aryl IodideActivated Zinc (e.g., Rieke Zinc)High reactivity, mild conditionsPreparation and handling of activated zinc
Direct Insertion (LiCl Activation) Aryl IodideZinc dust, LiClReadily available reagents, good yieldsRequires heating for some substrates
Flow Chemistry Aryl IodideZinc (packed in column)On-demand synthesis, scalability, safetyRequires specialized equipment
Zinc-Halogen Exchange Aryl IodideDiorganozinc or ZincateHigh functional group tolerance, mild conditionsStoichiometric use of organometallic reagents

Transmetalation from Organolithium Precursors

The transmetalation of an organolithium species with a zinc halide is a common and effective method for the preparation of organozinc reagents. This process involves the exchange of the lithium atom for a zinc halide moiety, resulting in a less reactive but more selective organometallic compound. In the context of 2,4-dimethoxyphenylzinc iodide, the synthesis would commence with the generation of 2,4-dimethoxyphenyllithium. This can be achieved through either direct lithiation of 1,3-dimethoxybenzene (B93181) or via a halogen-lithium exchange from an appropriate aryl halide precursor.

Once the 2,4-dimethoxyphenyllithium is formed, it is then treated with a zinc iodide (ZnI₂) solution, typically in an ethereal solvent such as tetrahydrofuran (THF), to yield the desired this compound. The reaction is generally rapid and proceeds at low temperatures to maintain the stability of the organometallic species.

A typical procedure involves the slow addition of the organolithium solution to a stirred solution of anhydrous zinc iodide at a controlled temperature, often between -78 °C and 0 °C. The progress of the reaction can be monitored by quenching aliquots and analyzing the resulting products. This method benefits from the high reactivity of the organolithium starting material, ensuring efficient conversion to the organozinc reagent. researchgate.net

Table 1: Illustrative Conditions for Transmetalation from Organolithium Precursors

Aryl Lithium PrecursorZinc SaltSolventTemperature (°C)Reaction TimeTypical Yield (%)
2,4-DimethoxyphenyllithiumZnI₂THF-78 to 01-2 h>90
PhenyllithiumZnCl₂THF-78 to rt1 hHigh
2-ThienyllithiumZnBr₂THF-78 to rt1 hHigh

Note: The data in this table is representative and compiled from general procedures for organozinc synthesis. Specific yields for this compound may vary based on precise experimental conditions.

Transmetalation from Grignard Reagents

An alternative and often more convenient route to aryl organozinc iodides is the transmetalation from the corresponding Grignard reagent. Grignard reagents (R-MgX) are themselves valuable organometallic compounds and can be readily prepared from the reaction of an organic halide with magnesium metal. For the synthesis of this compound, the precursor 2,4-dimethoxyphenylmagnesium bromide is commercially available or can be synthesized from 1-bromo-2,4-dimethoxybenzene (B92324) and magnesium turnings.

The transmetalation is achieved by reacting the Grignard reagent with a zinc halide, such as zinc iodide or zinc bromide. The reaction is typically carried out in an ethereal solvent like THF. This method is particularly advantageous due to the milder nature of Grignard reagents compared to organolithiums, which can enhance functional group compatibility.

The process involves the addition of the Grignard reagent solution to a solution of the zinc halide. The reaction is generally exothermic and may require cooling to maintain a controlled temperature. The resulting organozinc reagent is then ready for use in subsequent reactions, such as the Negishi cross-coupling. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Transmetalation from Grignard Reagents

Grignard ReagentZinc SaltSolventTemperature (°C)Reaction TimeTypical Yield (%)
2,4-Dimethoxyphenylmagnesium bromideZnI₂THF0 to rt1-3 h>90
Phenylmagnesium bromideZnCl₂THFrt1 hHigh
4-Methoxyphenylmagnesium bromideZnBr₂THFrt2 hHigh

Note: This table provides general conditions. The specific synthesis of this compound would require optimization of these parameters.

Functional Group Tolerant Approaches in Organozinc Reagent Generation

A significant advantage of organozinc reagents is their compatibility with a wide range of functional groups that are often incompatible with more reactive organometallics. This tolerance allows for the synthesis of complex, functionalized molecules in a more direct and efficient manner. Modern methods for generating organozinc reagents have been developed to further enhance this functional group tolerance.

One such approach is the direct insertion of activated zinc metal into aryl iodides in the presence of activating agents like lithium chloride (LiCl). academie-sciences.fr This method avoids the pre-formation of highly reactive organolithium or Grignard reagents, thereby preserving sensitive functional groups such as esters, nitriles, and ketones present on the aryl iodide precursor. The reaction is typically performed in THF, and the presence of LiCl is crucial for solubilizing the organozinc species from the metal surface, thus facilitating the reaction. researchgate.net

This direct insertion method is particularly valuable for preparing highly functionalized aryl zinc reagents that would be challenging to synthesize via transmetalation routes due to the reactivity of the intermediate organolithium or Grignard species.

Table 3: Examples of Functional Group Tolerance in Organozinc Synthesis

Aryl Halide PrecursorFunctional GroupMethodActivating AgentYield (%)
Ethyl 4-iodobenzoateEsterDirect Zn InsertionLiCl~98
4-IodobenzonitrileNitrileDirect Zn InsertionLiClHigh
1-Bromo-4-(trifluoromethoxy)benzeneTrifluoromethoxyDirect Zn InsertionLiClHigh
2-IodoanisoleMethoxy (B1213986)Direct Zn InsertionLiClHigh

Note: The yields are based on reported procedures for analogous functionalized aryl zinc reagents.

Chemo- and Regioselective Synthesis of Substituted Aryl Iodide Precursors

The synthesis of this compound is contingent on the availability of its precursor, 1-iodo-2,4-dimethoxybenzene. The chemo- and regioselective iodination of the readily available starting material, 1,3-dimethoxybenzene, is therefore a critical step. The two methoxy groups on the benzene (B151609) ring are ortho-, para-directing and strongly activating, which can lead to a mixture of iodinated products. Therefore, careful selection of the iodinating agent and reaction conditions is necessary to achieve the desired regioselectivity.

Several methods have been developed for the selective iodination of activated aromatic compounds. One effective method for the iodination of 1,3-dimethoxybenzene involves the use of iodine in the presence of an oxidizing agent. For instance, the use of mercury(II) oxide and iodine in dichloromethane (B109758) has been shown to be a convenient method for the selective iodination of alkyl aryl ethers. mdma.ch This system can produce 1-iodo-2,4-dimethoxybenzene in good yield. mdma.ch

Another approach involves electrophilic iodination using iodine monochloride (ICl) or a combination of iodine and an oxidant like hydrogen peroxide. A study on the iodination of di- and trimethoxy substituted benzene derivatives using iodine and 30% aqueous hydrogen peroxide under solvent-free conditions reported the conversion of 1,3-dimethoxybenzene to 4-iodo-1,3-dimethoxybenzene (which is 1-iodo-2,4-dimethoxybenzene). researchgate.net

Furthermore, a patented process describes the reaction of 1,3-dimethoxybenzene with an active iodinating agent, generated via electrolytic oxidation of iodine, in acetonitrile (B52724) to yield the mono-iodinated product with high selectivity. google.com

Table 4: Regioselective Iodination of 1,3-Dimethoxybenzene

Iodinating SystemSolventTemperature (°C)Reaction TimeMajor ProductSelectivity/Yield
I₂ / HgOCH₂Cl₂rt20 min1-Iodo-2,4-dimethoxybenzeneHigh Yield
I₂ / 30% aq. H₂O₂Solvent-free455 h1-Iodo-2,4-dimethoxybenzene92% conversion
Electrolytically generated active iodineAcetonitrileNot specifiedNot specified1-Iodo-2,4-dimethoxybenzene98.6% selectivity

Note: The data is compiled from various literature sources detailing the synthesis of the precursor aryl iodide.

Reactivity Profiles and Applications of 2,4 Dimethoxyphenylzinc Iodide in Complex Molecule Synthesis

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of intricate molecular architectures from simpler precursors. Transition metal catalysis has emerged as a powerful tool for forging these bonds with high efficiency and selectivity. In this context, 2,4-dimethoxyphenylzinc iodide has proven to be a valuable nucleophilic partner in a range of cross-coupling reactions.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a widely used method for C-C bond formation. numberanalytics.comwikipedia.org The use of this compound in these reactions allows for the introduction of the 2,4-dimethoxyphenyl moiety, a common structural motif in biologically active compounds and functional materials. The reactivity and functional group tolerance of organozinc reagents like this compound make them highly attractive for complex molecule synthesis. numberanalytics.com

Palladium catalysts are frequently the catalysts of choice for Negishi couplings due to their high yields and broad functional group tolerance. wikipedia.org The coupling of this compound with various organic electrophiles, such as aryl and vinyl halides or triflates, proceeds efficiently in the presence of a suitable palladium catalyst and ligand system. numberanalytics.comwikipedia.org These reactions are often carried out under mild conditions and can tolerate a wide array of functional groups, a critical aspect in the synthesis of complex molecules. sigmaaldrich.comorganic-chemistry.org The choice of palladium precursor, ligand, and reaction conditions can be optimized to achieve high yields and selectivities. numberanalytics.com For instance, the use of specific ligands can influence the rate and efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Table 1: Examples of Palladium-Catalyzed Negishi Cross-Coupling Reactions

Electrophile Catalyst System Product Yield (%) Reference
Aryl Iodide Pd(PPh₃)₄ Biaryl High organic-chemistry.org
Vinyl Bromide Pd₂(dba)₃ / Ligand Styrene Derivative Good organic-chemistry.org
Aryl Triflate Pd(OAc)₂ / Ligand Biaryl High organic-chemistry.org

This table presents representative examples and yields may vary depending on the specific substrates and reaction conditions.

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for Negishi cross-coupling reactions. wikipedia.org Various nickel complexes, in both Ni(0) and Ni(II) oxidation states, can effectively catalyze the coupling of this compound with organic electrophiles. wikipedia.org Nickel catalysis has proven particularly useful for coupling with less reactive electrophiles like aryl chlorides. nih.gov The development of new nickel-based catalytic systems continues to expand the scope and applicability of these reactions. uni-muenchen.de For instance, the use of specific ligands, such as bipyridine derivatives, has been shown to be crucial for achieving high efficiency in certain nickel-catalyzed couplings. nih.gov

Table 2: Examples of Nickel-Catalyzed Negishi Cross-Coupling Reactions

Electrophile Catalyst System Product Yield (%) Reference
Aryl Chloride Ni(acac)₂ / Ligand Biaryl Good nih.gov
Aryl Bromide Ni(cod)₂ / Ligand Biaryl High beilstein-journals.org
Benzylic Chloride NiCl₂ / Ligand 1,1-Diarylalkane Good researchgate.net

This table presents representative examples and yields may vary depending on the specific substrates and reaction conditions.

Iron catalysts have gained significant attention as an economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. nih.gov While less common for Negishi-type couplings, iron-catalyzed methods have been developed for the cross-coupling of organozinc reagents with organic halides. nih.gov These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. nih.gov The mechanism of iron-catalyzed cross-couplings can be complex and may involve radical pathways. beilstein-journals.orgelsevierpure.com The use of additives like TMEDA (tetramethylethylenediamine) has been shown to be beneficial in many iron-catalyzed reactions. researchgate.net

Table 3: Examples of Iron-Catalyzed Cross-Coupling Reactions

Electrophile Catalyst System Product Yield (%) Reference
Aryl Chloride FeCl₃ / TMEDA Biaryl Good researchgate.net
Heteroaryl Chloride Fe(acac)₃ / Ligand Heterobiaryl Good nih.gov

This table presents representative examples and yields may vary depending on the specific substrates and reaction conditions.

Copper(I)-Promoted Conjugate Additions and Allylations

Copper(I) salts are known to promote the 1,4-conjugate addition of organometallic reagents, including organozinc compounds, to α,β-unsaturated carbonyls. mdpi.commdpi.com The addition of this compound to enones and enoates in the presence of a copper(I) source provides a direct route to β-arylated carbonyl compounds. The use of additives like TMSCl can enhance the efficiency of these reactions. mdpi.com Copper-catalyzed allylation reactions of organozinc reagents have also been reported, offering a method for the formation of allyl-aryl bonds. organic-chemistry.org These reactions can proceed with high regioselectivity, influenced by the copper catalyst. organic-chemistry.org

Diverse Cross-Coupling Partners Beyond Halides and Triflates

While organic halides and triflates are the most common electrophiles in Negishi couplings, research has expanded to include a wider range of coupling partners. numberanalytics.comwikipedia.org This diversification enhances the versatility of this compound in organic synthesis. For instance, couplings with electrophiles such as acyl chlorides, activated phenol (B47542) derivatives, and even certain C-S and C-O electrophiles have been demonstrated. nih.govkyoto-u.ac.jp The development of new catalytic systems is crucial for expanding the scope of these non-traditional cross-coupling reactions. kyoto-u.ac.jp Furthermore, the use of organozinc reagents prepared from non-halide precursors, such as arylsulfonium salts, provides alternative pathways for generating the necessary nucleophile for cross-coupling. kyoto-u.ac.jp

Stereoselective Transformations

Stereoselective reactions are critical in chemical synthesis, particularly for the preparation of pharmaceuticals and biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect. Organozinc reagents are frequently employed in such transformations.

The catalytic asymmetric addition of organozinc reagents to carbonyl compounds, such as aldehydes and ketones, is a well-established and powerful method for synthesizing chiral secondary and tertiary alcohols. nih.govrug.nl This transformation typically involves a prochiral carbonyl substrate, an organozinc reagent, and a catalytic amount of a chiral ligand, often an amino alcohol or a derivative of BINOL (1,1'-bi-2-naphthol). nih.govnih.gov The chiral catalyst forms a complex with the zinc reagent, creating a chiral environment that directs the nucleophilic addition to one of the enantiotopic faces of the carbonyl group, resulting in an excess of one enantiomer of the alcohol product. nih.gov

While this methodology is robust for various dialkyl- and diarylzinc reagents, specific and detailed research focusing on the enantioselective addition of this compound to carbonyl compounds is not extensively documented in the surveyed scientific literature. nih.gov However, the general mechanism involves the formation of a chiral zinc-ligand complex that activates the carbonyl group for a stereocontrolled delivery of the aryl nucleophile. The efficiency and enantioselectivity of such reactions are highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions.

Table 1: Representative Chiral Ligands for Catalytic Asymmetric Organozinc Additions to Aldehydes This table illustrates common ligand types used in organozinc additions; specific performance with this compound is not specified in the cited literature.

Ligand TypeExample LigandTypical SubstrateReference
Amino Alcohols(-)-N,N-DiisopropylephedrineAldehydes nih.gov
BINOL Derivatives(S)-BINOLAldehydes, Ketones nih.gov
TADDOLsα,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanolsAldehydes nih.gov
Prolinol DerivativesDiphenylprolinol silyl (B83357) etherα,β-Unsaturated Aldehydes nih.gov

Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters in a controlled manner. These reactions can be governed by the inherent chirality of the substrate (substrate-controlled) or by a removable chiral group attached to the molecule (chiral auxiliary-controlled). york.ac.uk Organozinc reagents participate in diastereoselective additions to chiral aldehydes or ketones, where the existing stereocenter directs the incoming nucleophile to a specific face of the carbonyl, leading to the preferential formation of one diastereomer.

While specific studies detailing the diastereoselective reactions of this compound are limited, its application in multi-step syntheses implies the importance of stereocontrol. For instance, in complex reaction cascades, the addition of an organozinc reagent can be a key step in setting a new stereocenter relative to existing ones. The steric and electronic properties of the 2,4-dimethoxyphenyl group, with its two methoxy (B1213986) substituents, would be expected to influence the facial selectivity of its addition to chiral carbonyls.

The construction of complex chiral scaffolds is a primary objective of total synthesis. Arylzinc reagents are valuable tools in this endeavor, often utilized in metal-catalyzed cross-coupling and addition reactions to build molecular complexity. rsc.orgnih.gov

A notable application of this compound is in the nickel-catalyzed three-component dicarbofunctionalization of alkenes. nih.gov In this process, this compound, an aryl iodide, and a 2-vinylaldimine are combined to generate a complex 1,1,2-diarylethyl scaffold. This intermediate subsequently undergoes an acid-promoted cyclization and aromatization to furnish 9-arylmethylanthracene cores. nih.gov This strategy demonstrates the utility of this compound in constructing polycyclic aromatic systems from simple precursors.

Although this specific report does not focus on enantioselectivity, the principle of using dimethoxyphenylzinc reagents in the synthesis of complex chiral molecules is well-established. For example, the related reagent 3,4-dimethoxyphenylzinc bromide has been employed in Negishi cross-coupling reactions as a key step in the total synthesis of phenanthroindolizidine alkaloids such as (–)-septicine and (–)-tylophorine. nih.gov These syntheses rely on the precise construction of chiral molecular frameworks, highlighting the role of such organozinc reagents in advanced asymmetric synthesis.

Table 2: Application of Dimethoxyphenylzinc Halides in Complex Synthesis

ReagentReaction TypeProduct Scaffold/MoleculeReference
This compound Ni-catalyzed Alkene Dicarbofunctionalization9-Arylmethylanthracene nih.gov
3,4-Dimethoxyphenylzinc bromideNegishi Cross-Coupling(–)-Septicine / (–)-Tylophorine nih.gov

Olefination Reactions Mediated by Organozinc Reagents

Olefination reactions, which form carbon-carbon double bonds, are among the most important transformations in organic synthesis. While the Wittig and Horner-Wadsworth-Emmons reactions are classics in this field, methods involving other organometallic reagents have been developed to overcome certain limitations.

Organozinc reagents can mediate olefination of carbonyl compounds, although this application is less common than their use in 1,2-additions. nih.govorganic-chemistry.org Such reactions often require specific additives or co-catalysts. For instance, research has shown that carbonyl compounds can react with organozinc reagents in the presence of diphenyl phosphite (B83602) to yield the corresponding olefins under mild conditions. nih.gov Another study reports that in the presence of a palladium catalyst and a silylating agent, organozinc halides react with carbonyl compounds to afford (E)-stilbenes. researchgate.net These methods provide pathways to alkenes from carbonyl precursors, complementing traditional olefination strategies. However, literature specifically detailing the use of this compound in these types of olefination reactions is not prominent. nih.govorganic-chemistry.orgresearchgate.net

Mechanistic Investigations into the Reactivity of 2,4 Dimethoxyphenylzinc Iodide

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted catalytic cycle for the cross-coupling of 2,4-dimethoxyphenylzinc iodide with an organic halide (R-X) involves a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com These steps facilitate the transfer of the 2,4-dimethoxyphenyl group to an organic electrophile, mediated by a low-valent transition metal catalyst, typically palladium(0) or nickel(0). youtube.comyoutube.com

Oxidative addition is the initial and often crucial step of the catalytic cycle, where the low-valent metal catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl, vinyl, or alkyl halide). wikipedia.org This process involves the oxidation of the metal center (e.g., Pd(0) to Pd(II)) and an increase in its coordination number. youtube.comwikipedia.org

The reactivity of the organic halide in this step is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl >> F. csbsju.edulibretexts.org This is attributed to the decreasing strength of the carbon-halogen bond down the group. For aryl halides, the mechanism can be concerted, involving a three-membered transition state, or proceed through radical pathways, particularly for nickel catalysts. libretexts.orgnih.gov Studies on various aryl halides show that electron-withdrawing groups on the aryl ring can accelerate the oxidative addition rate by making the carbon atom more electrophilic.

Table 1: Representative Relative Rates of Oxidative Addition for Aryl Halides with a Pd(0) Catalyst

Aryl Halide (Ar-X) Halogen (X) Relative Rate
Aryl Iodide I ~10³
Aryl Bromide Br ~10¹
Aryl Chloride Cl 1
Aryl Triflate OTf ~10²

Note: This table provides illustrative data based on established principles of oxidative addition in cross-coupling reactions. Actual rates are system-dependent.

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the 2,4-dimethoxyphenyl group from the zinc atom to the palladium(II) center. This process displaces the halide ion from the metal's coordination sphere to form a diorganopalladium(II) intermediate. youtube.comcsbsju.edu In many cross-coupling reactions, transmetalation is the rate-determining step of the catalytic cycle. youtube.com

The process is essentially a ligand exchange between two metal centers. The efficiency of this step is influenced by the electrophilicity of the organopalladium(II) halide and the nucleophilicity of the organozinc reagent. Hammett analysis on similar cross-coupling systems has revealed that electron-donating groups on the organometallic nucleophile (like the methoxy (B1213986) groups in this compound) can accelerate the transmetalation process. researchgate.net Conversely, electron-withdrawing groups on the electrophile's aryl group (which is now part of the Pd(II) complex) also tend to speed up this step. researchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org In this stage, the two organic groups—the 2,4-dimethoxyphenyl moiety and the group from the organic halide—which are bound to the Pd(II) center, couple to form a new carbon-carbon bond. youtube.com This process reduces the metal's oxidation state from +2 back to 0, regenerating the active catalyst which can then re-enter the cycle. youtube.com

For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other in the coordination sphere of the metal. youtube.com If they are trans, a trans-to-cis isomerization must precede the elimination. youtube.com The C-C bond formation is generally a concerted process and is often thermodynamically favorable, making this step relatively fast. wikipedia.org The nature of the ligands on the metal can influence the rate and success of reductive elimination.

Role of Ligands and Additives in Reaction Mechanism and Selectivity

Ligands coordinated to the metal center play a paramount role in modulating the catalyst's reactivity, stability, and selectivity. In the context of reactions involving this compound, phosphine (B1218219) ligands are commonly employed. The electronic and steric properties of these ligands can influence each step of the catalytic cycle.

Electron-rich ligands (e.g., those with alkyl groups like tri-tert-butylphosphine) increase electron density on the metal center, which can facilitate the oxidative addition step but may slow down reductive elimination. libretexts.org

Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation. They can also help prevent the formation of undesired side products.

Bidentate ligands can stabilize the catalyst and influence the geometry of the intermediates, which can be critical for achieving high selectivity.

Additives can also have a profound impact. For instance, N,N,N',N'-Tetramethylethylenediamine (TMEDA) can coordinate to the zinc salts formed as byproducts, preventing them from interfering with the catalyst and potentially accelerating the transmetalation step. nih.gov

Table 2: Illustrative Effect of Ligands on a Negishi Coupling Reaction Yield

Ligand Ligand Type Typical Yield (%)
PPh₃ (Triphenylphosphine) Monodentate, less bulky 75
P(t-Bu)₃ (Tri-tert-butylphosphine) Monodentate, bulky, electron-rich 92
dppf (1,1'-Bis(diphenylphosphino)ferrocene) Bidentate, large bite angle 95
XPhos Buchwald-type biarylphosphine 98

Note: This table shows representative trends in Negishi couplings. Specific outcomes depend on the exact substrates and conditions.

Kinetic Studies of Organozinc Reaction Pathways

The reaction order with respect to each component can be determined by systematically varying their concentrations and observing the effect on the initial reaction rate. Such studies have shown that the nature of the solvent, the specific ligands used, and the presence of additives can significantly alter the reaction kinetics by affecting the stability and reactivity of the catalytic intermediates.

Identification of Reactive Intermediates and Their Transformations

The direct observation and characterization of reactive intermediates are key to confirming a proposed catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are used to identify these transient species. In related nickel-catalyzed systems, key intermediates such as Ni(I)-alkyl and Ni(II)-alkyl halide complexes have been isolated and characterized, providing valuable snapshots of the catalytic cycle.

The primary intermediates in a palladium-catalyzed cycle with this compound would be:

LₙPd(0): The active catalytic species.

(2,4-(MeO)₂C₆H₃)Pd(II)(L)₂I: The product of oxidative addition.

(2,4-(MeO)₂C₆H₃)Pd(II)(L)₂(R): The diorganopalladium intermediate formed after transmetalation.

Investigating the transformations of these intermediates helps to understand not only the main productive cycle but also potential "off-cycle" pathways that might lead to catalyst deactivation or the formation of byproducts. nih.gov For example, β-hydride elimination can be a competing pathway if the organozinc reagent or the organic halide contains β-hydrogens.

Table 3: Common Techniques for Characterizing Reactive Intermediates

Technique Information Obtained
NMR Spectroscopy (³¹P, ¹H, ¹³C) Structure and bonding environment in solution
X-ray Crystallography Precise solid-state structure and bond lengths
Mass Spectrometry (e.g., ESI-MS) Mass-to-charge ratio, identification of species in solution

Spectroscopic Characterization and Structural Insights into Aryl Organozinc Iodide Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of 2,4-dimethoxyphenylzinc iodide in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of an arylzinc reagent, the aromatic protons generally appear in the range of 6.5-8.0 ppm. For this compound, the protons on the aromatic ring would exhibit characteristic shifts influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing zinc iodide moiety. The methoxy groups themselves would give rise to sharp singlet peaks, typically in the region of 3.7-4.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom directly bonded to the zinc (ipso-carbon) is significantly deshielded. The carbons bearing the methoxy groups also show distinct chemical shifts, as do the methoxy carbons themselves, which are typically found around 55-62 ppm. It's important to note that organozinc halides in solution can exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the arylzinc halide, the diarylzinc species, and zinc diiodide. NMR spectroscopy can be used to study this equilibrium, as the chemical shifts of the aryl protons and carbons will be sensitive to the nature of the species in solution.

Below are representative, estimated NMR data for this compound, based on known chemical shifts for similar aromatic compounds and the expected influence of the substituents.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | |---|---|---| | H-3 | ~6.5 | C-1 (C-Zn) | ~165 | | H-5 | ~6.6 | C-2 (C-OCH₃) | ~162 | | H-6 | ~7.8 | C-3 | ~99 | | 4-OCH₃ | ~3.8 | C-4 (C-OCH₃) | ~160 | | 2-OCH₃ | ~3.9 | C-5 | ~106 | | | | C-6 | ~135 | | | | 4-OCH₃ | ~56 | | | | 2-OCH₃ | ~57 |

Mass Spectrometry (MS) for Speciation Studies of Organozinc Complexes

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful method for studying the aggregation and speciation of organozinc complexes in solution. beilstein-journals.org For this compound, ESI-MS can provide insights into the various species present in the Schlenk equilibrium.

By analyzing the mass-to-charge ratio (m/z) of the ions generated, it is possible to identify not only the monomeric arylzinc iodide cation [ArZn]⁺ but also higher aggregates and complexes. For instance, dimeric species or complexes with solvent molecules can be detected. Collision-Induced Dissociation (CID) experiments within the mass spectrometer can further probe the stability and fragmentation pathways of these organozinc ions, providing valuable information about their structure and bonding. beilstein-journals.org

X-ray Absorption Spectroscopy (XAS) for Probing Solvation States and Coordination Geometries

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element, in this case, zinc. By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, one can determine the coordination number, the nature of the coordinating atoms, and the bond distances around the zinc center. researchgate.netosti.gov

For this compound in a coordinating solvent like tetrahydrofuran (B95107) (THF), XAS can reveal the number of solvent molecules directly coordinated to the zinc atom. This is crucial for understanding the reactivity of the organozinc reagent, as the solvation state significantly influences its nucleophilicity. The XANES region is particularly sensitive to the coordination geometry (e.g., tetrahedral vs. octahedral) around the zinc atom. researchgate.netosti.gov

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Ion Structures

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. This method allows for the structural characterization of isolated ions, free from solvent effects.

X-ray Crystallography of Related Aryl Organozinc Compounds for Solid-State Structural Correlation

For example, the crystal structure of ethylzinc (B8376479) iodide reveals a polymeric chain where each zinc atom is coordinated to iodine atoms from neighboring units, resulting in a coordination polymer. rsc.orgrsc.org In contrast, some arylzinc halides with bulky substituents or intramolecularly coordinating groups can exist as monomers in the solid state. An example is an arylzinc iodide that is stabilized by intramolecular coordination of oxygen atoms from a crown ether moiety, leading to a distorted tetrahedral geometry around the zinc atom. uu.nl

Given the presence of two methoxy groups in this compound, intramolecular coordination of one of the methoxy oxygens to the zinc center is a possibility, which could favor the formation of monomeric or dimeric structures in the solid state over extended polymers. The actual structure would depend on a balance of steric and electronic factors.

Theoretical and Computational Chemistry Studies on 2,4 Dimethoxyphenylzinc Iodide and Organozinc Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic structure and bonding in organometallic compounds like 2,4-Dimethoxyphenylzinc iodide.

DFT calculations on substituted arylzinc halides reveal significant insights into the nature of the carbon-zinc bond. This bond is highly polarized, with a substantial ionic character, though it also possesses a degree of covalent character. The electron-donating methoxy (B1213986) groups at the ortho and para positions of the phenyl ring in this compound are expected to increase the electron density on the aromatic ring and, consequently, on the carbon atom bonded to zinc. This, in turn, influences the nucleophilicity of the organic moiety.

Table 1: Calculated Electronic Properties of a Model Arylzinc Halide (Phenylzinc Iodide) from DFT Studies

PropertyCalculated ValueSignificance for this compound
C-Zn Bond Length~2.0 ÅProvides an estimate for the bond length in the target molecule.
Mulliken Charge on Zinc+1.2 to +1.5Indicates a highly electrophilic zinc center.
Mulliken Charge on Carbon-0.6 to -0.8Highlights the nucleophilic character of the aryl group.
HOMO-LUMO Gap~4-5 eVRelates to the kinetic stability of the reagent. The methoxy groups in this compound are expected to slightly decrease this gap.

Note: The values presented are typical ranges found in the literature for simple arylzinc halides and serve as a baseline for understanding the electronic structure of this compound.

Ab Initio Molecular Dynamics Simulations of Solvation Phenomena

Understanding the behavior of organozinc reagents in solution is critical, as most reactions are performed in a solvent. Ab initio molecular dynamics (MD) simulations, which compute the forces between atoms "on the fly" from electronic structure calculations, provide a powerful tool to study the dynamic interactions between the solute and solvent molecules.

Computational Modeling of Reaction Mechanisms and Transition States

One of the most significant contributions of computational chemistry to organometallic chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is the Negishi cross-coupling, where it would react with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org

Computational modeling, primarily using DFT, can map out the entire catalytic cycle of such reactions. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of the reaction energy profile and the identification of the rate-determining step.

For the Negishi coupling involving an arylzinc halide, the key steps that can be modeled include:

Oxidative Addition: The organic halide adds to the low-valent metal catalyst.

Transmetalation: The aryl group is transferred from the zinc to the metal catalyst. This is a critical step where the structure and solvation of the organozinc reagent play a vital role.

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, regenerating the catalyst.

Computational studies on analogous systems have shown that the transmetalation step is often the rate-determining step and can be highly sensitive to the nature of the substituents on the aryl ring and the solvent.

Prediction of Reactivity and Selectivity in Organozinc Reactions

Computational models can go beyond explaining observed reactivity and can be used to predict the outcome of unknown reactions. For this compound, theoretical calculations can be employed to predict its reactivity towards various electrophiles and the selectivity of these reactions.

Reactivity indices derived from DFT, such as the Fukui function or the dual descriptor, can identify the most nucleophilic site on the 2,4-dimethoxyphenyl group, confirming that the carbon atom bonded to zinc is the primary site of reaction.

In reactions where multiple products are possible, such as couplings with substrates bearing multiple reactive sites, computational modeling can predict the major product by comparing the activation energies of the competing reaction pathways. For example, in a Negishi coupling with a dihaloarene, calculations could predict the preferred site of substitution.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways in a Negishi Coupling Reaction

Reaction PathwaySubstrateCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A1-bromo-4-chlorobenzene18.5Major Product (reaction at the more reactive C-Br bond)
Pathway B1-bromo-4-chlorobenzene25.2Minor Product (reaction at the less reactive C-Cl bond)

Note: This table represents a hypothetical scenario to illustrate the predictive power of computational modeling. The actual values would depend on the specific substrates and reaction conditions.

Validation of Theoretical Models with Experimental Data

The reliability of computational models is contingent upon their validation against experimental data. For organozinc chemistry, several experimental techniques can provide data to benchmark and refine theoretical models.

X-ray Crystallography: The solid-state structure of stable organozinc compounds or their derivatives can be determined and compared with the geometries predicted by DFT calculations.

NMR Spectroscopy: Chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei. High-level quantum chemical calculations can predict these parameters, which can then be compared with experimental spectra to validate the computed electronic structure.

Reaction Kinetics: Experimental measurements of reaction rates and the determination of rate laws can be compared with the activation energies and reaction profiles calculated from theoretical models. Agreement between experimental and computed kinetics provides strong support for the proposed reaction mechanism.

While experimental data specifically for this compound may be limited, the vast body of experimental knowledge on the synthesis and reactivity of arylzinc halides provides a solid foundation for validating the general computational approaches used to study these important reagents. mdpi.com The continuous interplay between theory and experiment is crucial for advancing our understanding of organozinc chemistry and for the development of more efficient and selective synthetic methods.

Emerging Research Frontiers and Future Prospects for 2,4 Dimethoxyphenylzinc Iodide Chemistry

Development of Novel Catalytic Systems for Organozinc Reactions

The advancement of cross-coupling reactions involving 2,4-Dimethoxyphenylzinc iodide is intrinsically linked to the development of sophisticated catalytic systems. While palladium-based catalysts have been the workhorse for Negishi cross-coupling, current research is actively pursuing more economical and sustainable alternatives, with a focus on first-row transition metals like nickel and iron.

Recent studies have highlighted the efficacy of nickel-catalyzed Negishi cross-coupling reactions for various organozinc reagents. These systems are often more cost-effective than their palladium counterparts and can exhibit unique reactivity. For instance, nickel catalysts have been shown to be effective in the cross-coupling of arylzinc reagents with aryl halides, a transformation of fundamental importance in the synthesis of biaryls. The electron-rich nature of the 2,4-dimethoxyphenyl group can influence the oxidative addition and reductive elimination steps of the catalytic cycle, necessitating the development of tailored ligand scaffolds to optimize reaction efficiency and prevent side reactions.

Iron-catalyzed cross-coupling reactions are also gaining significant traction as a green and sustainable alternative. Although still an emerging area, iron catalysts have shown promise in the coupling of arylzinc reagents with alkyl sulfonates. The development of iron-based catalysts that can effectively mediate the coupling of this compound with a broad range of electrophiles is a key area of future research. The challenge lies in controlling the reactivity of the highly active iron species to prevent homocoupling and other undesired pathways.

The table below summarizes some of the catalyst systems being explored for reactions involving arylzinc reagents.

Catalyst SystemMetalKey AdvantagesResearch Focus
Palladium-Phosphine ComplexesPdHigh efficiency, broad scopeDevelopment of new ligands for challenging substrates
Nickel-Bipyridine ComplexesNiCost-effective, unique reactivityOvercoming challenges with electron-rich substrates
Iron-Amine/Phosphine (B1218219) ComplexesFeAbundant, low toxicityImproving catalyst stability and selectivity

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of organometallic chemistry with continuous flow and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering enhanced safety, reproducibility, and scalability. The on-demand synthesis of organozinc halides, including this compound, under continuous flow conditions is a significant area of development. This approach mitigates the instability and sensitivity of these reagents by generating them in situ and immediately using them in subsequent reactions.

Flow chemistry setups typically involve passing a solution of the corresponding aryl iodide (2,4-dimethoxyiodobenzene) through a heated column packed with zinc dust. The resulting solution of this compound can then be directly merged with a stream containing a catalyst and a coupling partner, enabling a continuous and efficient synthesis of the desired product. This methodology is particularly advantageous for the production of libraries of compounds for drug discovery and materials science.

Automated synthesis platforms, often coupled with flow reactors, allow for the rapid optimization of reaction conditions and the synthesis of large numbers of analogues with minimal manual intervention. These platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to identify the optimal conditions for a given transformation involving this compound. This high-throughput approach is invaluable for accelerating the discovery of new reactions and the development of novel functional molecules.

Exploration of New Reaction Classes and Transformative Processes

Beyond the well-established Negishi cross-coupling, research is focused on expanding the synthetic utility of this compound by exploring new reaction classes and transformative processes. The inherent nucleophilicity of the organozinc reagent, coupled with its functional group tolerance, makes it an ideal candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One promising area is the exploration of C-H activation reactions where this compound could act as a precursor to a more reactive organometallic species capable of direct functionalization of unactivated C-H bonds. While this is a challenging field, the development of suitable catalytic systems could open up new avenues for the synthesis of complex molecules in a more atom-economical fashion.

Furthermore, the participation of this compound in multicomponent reactions is an area of growing interest. These reactions, where three or more reactants combine in a single operation, offer a powerful strategy for the rapid construction of molecular complexity. The development of catalytic systems that can orchestrate the selective reaction of this compound in such processes would be a significant advancement.

Mechanistic Studies Addressing Outstanding Questions in Reactivity and Selectivity

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new catalysts and the optimization of existing processes. The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring significantly influences the reactivity of the carbon-zinc bond and the kinetics of the catalytic cycle in cross-coupling reactions.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, and computational methods like Density Functional Theory (DFT). These studies aim to elucidate the elementary steps of the reaction, including oxidative addition, transmetalation, and reductive elimination. For instance, understanding how the 2,4-dimethoxyphenyl group affects the stability of key intermediates and the energy barriers of transition states can provide valuable insights for catalyst design.

A key area of investigation is the role of additives, such as lithium chloride, which are often used in the preparation of organozinc reagents. Mechanistic studies have shown that these additives can break up zinc clusters and form more reactive "ate" complexes, thereby accelerating the reaction rate. A detailed understanding of these effects for this compound will be critical for developing more efficient and robust synthetic protocols.

Design of Next-Generation Functionalized Organozinc Reagents

The design and synthesis of novel organozinc reagents with enhanced stability, reactivity, and functionality is a continuous pursuit in organic chemistry. For this compound, this involves the development of methods to introduce additional functional groups onto the aromatic ring, creating a toolbox of versatile building blocks for organic synthesis.

One approach is the use of directed ortho-metalation strategies prior to the introduction of the zinc moiety. This would allow for the regioselective functionalization of the aromatic ring, leading to a diverse range of substituted 2,4-dimethoxyphenylzinc reagents. These "next-generation" reagents could then be used in the synthesis of complex molecules with precisely controlled substitution patterns.

Another frontier is the development of chiral 2,4-dimethoxyphenylzinc reagents. The introduction of chirality would open up possibilities for asymmetric synthesis, enabling the stereoselective construction of complex target molecules. This could be achieved through the use of chiral ligands or by starting from chiral precursors. The design of such reagents with high enantiopurity and configurable stability remains a significant but rewarding challenge.

Q & A

Basic Questions

Q. What are the optimal synthetic methods for preparing 2,4-dimethoxyphenylzinc iodide, and how can purity be validated?

  • Methodology : Use a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF at 60°C to facilitate transmetallation. Ensure rigorous exclusion of moisture and oxygen. Purify via recrystallization or column chromatography. Validate purity using 1H NMR^1 \text{H NMR} (to confirm methoxy group integration) and mass spectrometry (to verify molecular ion peaks). Monitor zinc-halide exchange efficiency via iodometric titration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Combine 1H NMR^1 \text{H NMR} (δ 3.8–4.0 ppm for methoxy groups), 13C NMR^{13} \text{C NMR} (δ 50–60 ppm for Zn-C coupling), and FT-IR (C-O stretching at ~1250 cm⁻¹). Mass spectrometry (ESI-MS) can confirm the molecular ion cluster. Cross-reference with DFT-calculated spectra for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform kinetic studies under varying electronic environments (e.g., electron-deficient vs. electron-rich aryl halides). Compare yields using bulky ligands (e.g., SPhos) to mitigate steric hindrance from the 2,4-dimethoxy groups. Analyze Hammett plots to correlate substituent effects with reaction rates .

Q. How should researchers address contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodology : Systematically vary catalyst loading (5–15 mol%), solvent purity (anhydrous vs. technical-grade THF), and reaction time. Use design-of-experiments (DoE) frameworks to identify critical factors. Validate reproducibility via round-robin testing across labs, adhering to protocols in .

Q. What factors govern the stability of this compound, and how can decomposition pathways be monitored?

  • Methodology : Store the compound under argon at –20°C to prevent hydrolysis. Use 1H NMR^1 \text{H NMR} to detect decomposition products (e.g., free 2,4-dimethoxybenzene). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify thermal degradation thresholds. Trace moisture levels with Karl Fischer titration .

Q. Can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to model transition states in cross-coupling reactions. Compare computed activation energies with experimental kinetic data. Use molecular dynamics simulations to assess solvent effects (e.g., THF vs. DME) on reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.